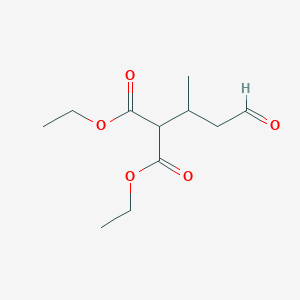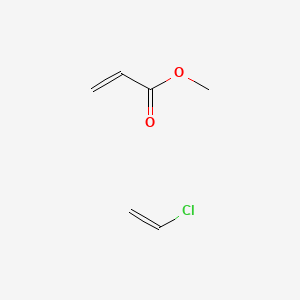
Chloranylethene; methyl prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, methyl ester, polymer with chloroethene is a synthetic polymer composed of methyl ester of 2-propenoic acid and chloroethene. This compound is known for its versatile applications in various industries due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, methyl ester, polymer with chloroethene typically involves the polymerization of methyl ester of 2-propenoic acid with chloroethene. This process can be initiated through various polymerization methods such as free radical polymerization, cationic polymerization, and anionic polymerization . The reaction conditions, including temperature, pressure, and the presence of initiators or catalysts, play a crucial role in determining the molecular weight and properties of the resulting polymer.
Industrial Production Methods
In industrial settings, the production of this polymer often involves bulk polymerization or solution polymerization techniques. Bulk polymerization is carried out in the absence of solvents, while solution polymerization involves the use of solvents to dissolve the monomers and control the reaction rate .
化学反应分析
Types of Reactions
2-Propenoic acid, methyl ester, polymer with chloroethene undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by reducing specific functional groups.
Substitution: Substitution reactions involve the replacement of one functional group with another, altering the polymer’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the polymer chain .
科学研究应用
2-Propenoic acid, methyl ester, polymer with chloroethene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various functionalized polymers and copolymers.
Biology: The polymer is employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: It is utilized in the formulation of medical devices and controlled-release pharmaceuticals.
Industry: The polymer finds applications in coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance
作用机制
The mechanism by which 2-Propenoic acid, methyl ester, polymer with chloroethene exerts its effects involves interactions with specific molecular targets and pathways. The polymer can form cross-linked networks, enhancing its mechanical strength and stability. Additionally, the presence of chloroethene units in the polymer chain contributes to its chemical resistance and durability .
相似化合物的比较
Similar Compounds
Poly(methyl methacrylate): A polymer of methyl 2-methylpropenoate, known for its transparency and rigidity.
Polyvinyl chloride: A polymer of chloroethene, widely used in construction and piping.
Polyacrylic acid: A polymer of propenoic acid, used in superabsorbent materials and water treatment
Uniqueness
2-Propenoic acid, methyl ester, polymer with chloroethene is unique due to its combination of properties from both methyl ester of 2-propenoic acid and chloroethene. This results in a polymer with enhanced chemical resistance, mechanical strength, and versatility in various applications .
属性
CAS 编号 |
118817-01-9 |
|---|---|
分子式 |
C6H9ClO2 |
分子量 |
148.59 g/mol |
IUPAC 名称 |
chloroethene;methyl prop-2-enoate |
InChI |
InChI=1S/C4H6O2.C2H3Cl/c1-3-4(5)6-2;1-2-3/h3H,1H2,2H3;2H,1H2 |
InChI 键 |
BGMUGLZGAAEBFU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C=C.C=CCl |
相关CAS编号 |
25035-98-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


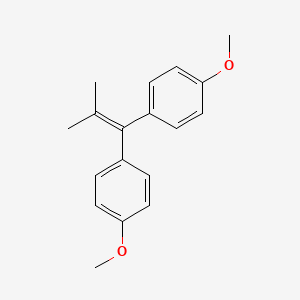
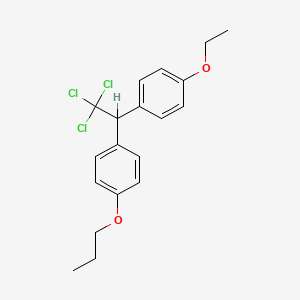
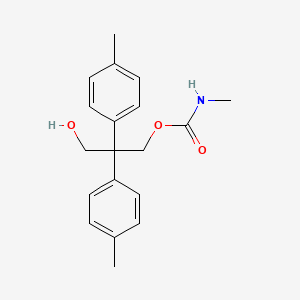
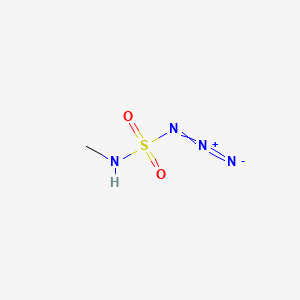
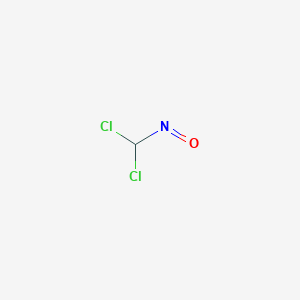
![2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide](/img/structure/B14694078.png)
![1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone](/img/structure/B14694079.png)
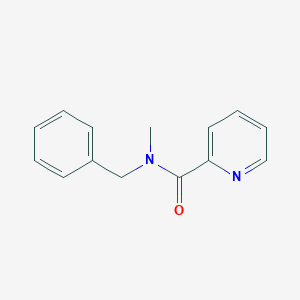
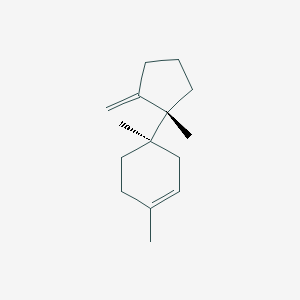
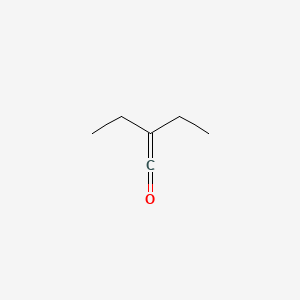
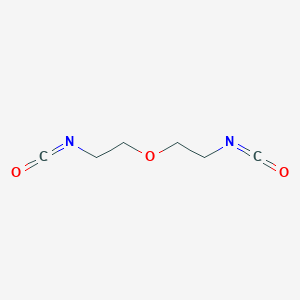
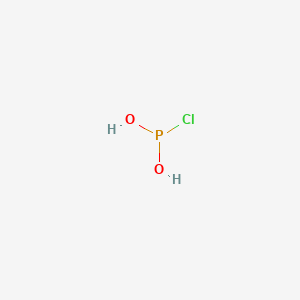
![ethyl N-(7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-yl)carbamate](/img/structure/B14694128.png)
